1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one
Description
Historical Development and Evolution of Pyrazole-4-Sulfonamide Research
The synthesis of pyrazole-4-sulfonamides dates to early investigations into sulfa drugs, with modern methodologies emerging in the 2010s. A pivotal advancement occurred in 2023 with the development of a scalable synthesis for 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, involving chlorosulfonic acid and thionyl chloride in chloroform at 60°C. This method achieved yields exceeding 70% and enabled the production of diverse sulfonamide derivatives through nucleophilic substitution with amines. Parallel work in 2014 demonstrated the utility of pyridine as a base for synthesizing N-(pyrazolyl)benzenesulfonamides, with characterization via $$ ^1H $$-NMR and high-resolution mass spectrometry.
Table 1: Evolution of Pyrazole-4-Sulfonamide Synthesis
| Year | Key Innovation | Yield Improvement | Reference |
|---|---|---|---|
| 2014 | Pyridine-mediated coupling of sulfonyl chlorides | 79% | |
| 2023 | Optimized chlorosulfonation at 60°C | 78% |
The structural diversification of pyrazole sulfonamides accelerated with the discovery of their antiproliferative activity against U937 lymphoma cells (IC$$ _{50} $$ values: 0.62–0.91 μM). These findings underscored the importance of the sulfonamide group in mediating target interactions, particularly through hydrogen bonding with protein residues.
Significance in Medicinal Chemistry and Drug Discovery
Pyrazole-sulfonamide hybrids occupy a privileged space in medicinal chemistry due to their dual capacity for hydrophobic interactions (via aromatic rings) and polar contacts (through sulfonamide groups). The 3,5-dimethyl substitution on the pyrazole ring enhances metabolic stability by shielding reactive positions from oxidative metabolism. In the context of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one, the piperidin-4-one moiety introduces three critical features:
- Conformational flexibility : The chair-boat transitions of the piperidone ring enable adaptation to diverse binding pockets.
- Hydrogen-bonding capacity : The ketone oxygen serves as a hydrogen bond acceptor, complementing the sulfonamide’s donor properties.
- Stereoelectronic modulation : Electron-withdrawing effects of the sulfonyl group polarize the piperidone ring, potentially enhancing interactions with cationic residues.
Recent applications span oncology (NAAA inhibitors), plant physiology (ethylene-like activity in Arabidopsis), and infectious diseases (Trypanosoma brucei inhibitors), demonstrating the scaffold’s versatility.
Current Research Landscape and Knowledge Gaps
Contemporary studies focus on three key areas:
- Substituent effects on pyrazole N1 : Allyl and tert-butyl groups improve metabolic stability compared to methyl substituents.
- Sulfonamide linker optimization : Bulky substituents on the sulfonamide nitrogen enhance selectivity for hydrophobic binding pockets.
- Piperidone ring modifications : Ketone reduction to hydroxyl groups or substitution with heteroatoms remains underexplored in hybrid systems.
Critical gaps include:
- Limited structural data on pyrazole-sulfonyl-piperidone hybrids bound to biological targets
- Unclear pharmacokinetic profiles due to the high polarity of the sulfonamide group
- Insufficient exploration of piperidone ring conformations in solution versus bound states
Structure-Based Research Objectives
The primary objectives for this compound research include:
1. Conformational Analysis
- Determine predominant piperidone ring puckers (chair vs. boat) using $$ ^1H $$-NMR coupling constants and X-ray crystallography
- Assess sulfonamide torsion angles relative to the pyrazole plane through DFT calculations
2. Synthetic Methodology Development
- Optimize one-pot synthesis from 3,5-dimethylpyrazole-4-sulfonyl chloride and 4-piperidone
- Evaluate green chemistry approaches using water as a solvent for sulfonamide formation
3. Structure-Activity Relationship (SAR) Profiling
| Position | Modification | Biological Parameter | Hypothesis |
|---|---|---|---|
| Pyrazole C3 | Methyl → Ethyl | Target binding affinity | Increased hydrophobic contact |
| Piperidone C4 | Ketone → Hydroxyl | Solubility | Enhanced aqueous solubility |
4. Target Identification
- Screen against kinase panels using ATP-competitive binding assays
- Evaluate allosteric modulation potential via surface plasmon resonance
Properties
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-7-10(8(2)12-11-7)17(15,16)13-5-3-9(14)4-6-13/h3-6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKBTVNCRNDVEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one typically involves multi-step organic reactions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, utilizing catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Scientific Research Applications
Research indicates that compounds similar to 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one exhibit a range of biological activities:
- Inhibition of Carbonic Anhydrases : The compound's structural similarity to known sulfonamide derivatives suggests potential as an inhibitor of human carbonic anhydrases, which are crucial in regulating pH and fluid balance in tissues.
- Antimicrobial Properties : Compounds with similar piperidine and sulfonamide structures have demonstrated antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. This activity is attributed to their ability to inhibit key enzymes involved in bacterial metabolism .
- Enzyme Inhibition : Studies have shown that similar compounds can act as inhibitors for enzymes such as acetylcholinesterase and urease, indicating potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Study on Antimicrobial Activity
A study synthesized several piperidine derivatives and evaluated their antibacterial efficacy. The results indicated that compounds with sulfonamide functionalities exhibited moderate to strong activity against specific bacterial strains, highlighting the potential of this compound in antimicrobial therapy .
Research on Carbonic Anhydrase Inhibition
Another study focused on the inhibition of carbonic anhydrases by sulfonamide derivatives. The findings suggested that modifications to the pyrazole structure could enhance inhibitory potency, providing insights into how this compound could be optimized for therapeutic use against conditions like glaucoma or edema.
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the Pyrazole Ring : Utilizing appropriate reagents under controlled conditions to ensure high yield.
- Sulfonation Reaction : Introducing the sulfonyl group through electrophilic aromatic substitution or other methods.
- Piperidine Ring Formation : Completing the structure by forming the piperidine ring through cyclization reactions.
Monitoring these reactions through techniques like thin-layer chromatography ensures the purity and yield of the final product.
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and modulating biochemical pathways. The sulfonyl group plays a crucial role in its binding affinity and specificity, contributing to its overall biological activity .
Comparison with Similar Compounds
Substitutions on the Piperidine/Piperazine Ring
Variations in the heterocyclic core significantly alter physicochemical and biological properties.
Key Findings:
Functional Group Additions
Introduction of polar groups like carboxylic acids modulates solubility and reactivity.
Key Findings:
Pyrazole Moiety Modifications
Alterations to the pyrazole ring impact electronic and steric profiles.
Key Findings:
- Replacement of piperidine with indoline () introduces a fused aromatic system, likely altering π-π stacking interactions in biological targets.
Biological Activity
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data from various studies.
Chemical Structure and Properties
The compound's chemical structure includes a piperidine ring attached to a pyrazole moiety via a sulfonyl group. Its IUPAC name is 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinone, and its CAS number is 926207-71-8. The molecular formula is with a molecular weight of approximately 245.36 g/mol.
Synthesis
The synthesis typically involves the following steps:
- Formation of the Pyrazole Ring : Reaction of hydrazine with suitable carbonyl compounds.
- Sulfonylation : Introduction of the sulfonyl group using sulfonyl chlorides.
- Piperidine Formation : Synthesis of the piperidine ring followed by coupling with the sulfonylated pyrazole.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies on similar pyrazole derivatives showed minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . The sulfonyl group enhances interaction with bacterial enzymes, contributing to its antimicrobial efficacy.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit various enzymes:
- Acetylcholinesterase (AChE) : Exhibited promising inhibition rates, indicating potential use in treating neurodegenerative diseases .
- Urease : Compounds containing similar structures have shown IC50 values ranging from 1.13 to 6.28 µM against urease, suggesting potential applications in managing urinary infections .
Anticancer Activity
The compound has been explored for anticancer properties as well. In vitro studies indicate that related pyrazole derivatives can inhibit cancer cell proliferation effectively. For instance, specific derivatives demonstrated IC50 values of 7.76 µM against HCT116 and 9.76 µM against OVCAR-8 cell lines . The mechanism involves interaction with key signaling pathways affecting cell cycle regulation and apoptosis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The sulfonyl group can form strong interactions with amino acid residues in target proteins, modulating their activity.
- Hydrogen Bonding : The pyrazole ring participates in hydrogen bonding and π–π interactions with biological targets, enhancing binding affinity and specificity.
Case Studies
Q & A
Q. How can researchers verify the structural identity of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one?
- Methodological Answer: Structural confirmation requires a combination of spectroscopic and computational techniques:
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm proton environments and carbon frameworks. Cross-reference with predicted shifts from computational tools like ACD/Labs or ChemDraw.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate the molecular formula (CHNOS) and fragmentation patterns.
- X-ray Crystallography : If crystalline, determine the 3D structure to resolve stereoelectronic interactions .
- InChI Key Validation : Compare the compound’s InChI Key (ZMKBTVNCRNDVEU-UHFFFAOYSA-N) with databases like PubChem to ensure consistency .
Q. What are the recommended storage conditions to maintain the compound’s stability?
Q. What synthetic routes are feasible for preparing this compound?
- Methodological Answer: A common approach involves sulfonylation of piperidin-4-one derivatives:
Sulfonyl Chloride Coupling : React 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with piperidin-4-one in anhydrous dichloromethane (DCM) using a base (e.g., triethylamine) to neutralize HCl byproducts.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Advanced Research Questions
Q. How can researchers investigate the electronic effects of the sulfonyl group on piperidin-4-one’s reactivity?
- Methodological Answer:
- Computational Studies : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic/nucleophilic sites. Compare with analogs lacking the sulfonyl group .
- Kinetic Experiments : Measure reaction rates in nucleophilic substitution (e.g., with amines) to assess the sulfonyl group’s electron-withdrawing impact. Use UV-Vis spectroscopy to track intermediates .
- pKa Analysis : Determine the compound’s acid dissociation constant via potentiometric titration. The sulfonyl group lowers the pKa of adjacent protons (e.g., predicted pKa ~3.8 for related compounds) .
Q. What strategies resolve contradictions in reported biological activities of piperidin-4-one derivatives?
- Methodological Answer:
- Comparative Bioassays : Test the compound alongside structurally similar derivatives (e.g., 1-(3,5-dimethylisoxazol-4-yl)sulfonyl analogs) under identical conditions (cell lines, concentrations) to isolate structure-activity relationships (SAR) .
- Purity Validation : Use LC-MS to confirm >95% purity, as impurities (e.g., unreacted sulfonyl chloride) may skew activity data .
- Meta-Analysis : Cross-reference data from peer-reviewed journals (avoiding non-academic sources like BenchChem) to identify consensus mechanisms .
Q. How to design experiments assessing the environmental fate of this compound?
- Methodological Answer:
- Degradation Studies : Expose the compound to simulated sunlight (UV irradiation at 254 nm) and analyze degradation products via GC-MS. Sulfonyl groups often yield sulfonic acids under photolysis .
- Ecotoxicology : Use Daphnia magna or Vibrio fischeri bioassays to measure acute toxicity (EC). Compare with baseline data for piperidine derivatives .
- Partition Coefficients : Determine logD values at pH 5.5 and 7.4 (e.g., -1.9 to -3.5 for related compounds) to predict soil/water distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
